molecular formula C8H6Br4 B1581898 1,4-Bis(dibromomethyl)benzene CAS No. 1592-31-0

1,4-Bis(dibromomethyl)benzene

Cat. No.: B1581898
CAS No.: 1592-31-0
M. Wt: 421.75 g/mol
InChI Key: VIQBABDKNOOCQD-UHFFFAOYSA-N
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Description

1,4-Bis(dibromomethyl)benzene, also known as p-xylylene dibromide, is an organic compound with the molecular formula C8H8Br2. It is a derivative of benzene where two bromomethyl groups are attached to the para positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Scientific Research Applications

1,4-Bis(dibromomethyl)benzene has several applications in scientific research:

Safety and Hazards

1,4-Bis(dibromomethyl)benzene is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Preparation Methods

1,4-Bis(dibromomethyl)benzene can be synthesized through several methods. One common method involves the bromination of p-xylene. The process typically uses bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl groups .

Another method involves the electrochemical bromination of alkyl aromatic compounds. This method uses a two-phase electrolysis process with aqueous sodium bromide and a catalytic amount of hydrobromic acid as the electrolyte. The organic phase contains the alkyl aromatic compound, and the reaction is carried out at low temperatures (10-15°C) using platinum electrodes .

Chemical Reactions Analysis

1,4-Bis(dibromomethyl)benzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,4-bis(dibromomethyl)benzene involves the reactivity of the bromomethyl groups. These groups can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles. This reactivity makes the compound useful in various chemical synthesis processes. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

1,4-Bis(dibromomethyl)benzene can be compared with other similar compounds such as:

This compound is unique due to the presence of two bromomethyl groups, which provide a balance of reactivity and stability, making it versatile for various applications.

Properties

IUPAC Name

1,4-bis(dibromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQBABDKNOOCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Br)Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061809
Record name 1,4-Bis(dibromomethyl)benzene
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Molecular Weight

421.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1592-31-0
Record name 1,4-Bis(dibromomethyl)benzene
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Record name Benzene, 1,4-bis(dibromomethyl)-
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Record name Benzene, 1,4-bis(dibromomethyl)-
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Record name 1,4-Bis(dibromomethyl)benzene
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Record name 1,4-bis(dibromomethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key application of 1,4-Bis(dibromomethyl)benzene in organic synthesis?

A1: this compound serves as a valuable precursor in synthesizing other important compounds. For example, it can be used to synthesize 4-(Dibromomethyl)benzaldehyde through catalytic debromophosphoryl- and phosphonyloxylation reactions with phosphorus(IV) acid methyl esters []. This highlights its versatility as a building block in organic chemistry.

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